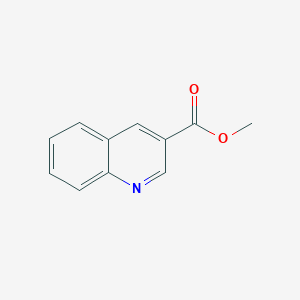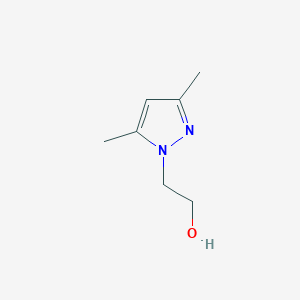
2-(2-Adamantylidene)ethanamine
Vue d'ensemble
Description
2-(2-Adamantylidene)ethanamine is an organic compound that features an adamantane core with an exocyclic double bond and an ethanamine group. Adamantane derivatives are known for their unique structural properties, which include high thermal stability and resistance to chemical degradation. These properties make them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Adamantylidene)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with adamantanone, a commercially available compound.
Formation of Adamantylidene Intermediate: Adamantanone is subjected to a Wittig reaction to form 2-(2-adamantylidene)butyronitrile.
Reduction and Amination: The nitrile group in 2-(2-adamantylidene)butyronitrile is reduced to an amine using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether) followed by treatment with a dilute acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Adamantylidene)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine group can undergo nucleophilic substitution reactions, where the amine is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium tetrahydridoaluminate, sodium borohydride.
Solvents: Ethoxyethane (diethyl ether), toluene.
Major Products
Oxidation: Adamantylidene ketones, carboxylic acids.
Reduction: Saturated adamantane derivatives.
Substitution: Various substituted adamantane derivatives.
Applications De Recherche Scientifique
2-(2-Adamantylidene)ethanamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(2-Adamantylidene)ethanamine involves its interaction with molecular targets through its adamantane core and ethanamine group. The adamantane core provides structural stability, while the ethanamine group can interact with biological receptors or enzymes. The compound’s effects are mediated through pathways involving these molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dehydroadamantane: Another unsaturated adamantane derivative with similar reactivity but different structural properties.
2-(2-Adamantylidene)butyronitrile: A precursor in the synthesis of 2-(2-Adamantylidene)ethanamine with a nitrile group instead of an amine.
Uniqueness
This compound is unique due to its combination of an adamantane core with an exocyclic double bond and an ethanamine group. This structure provides a balance of stability and reactivity, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propriétés
IUPAC Name |
2-(2-adamantylidene)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c13-2-1-12-10-4-8-3-9(6-10)7-11(12)5-8/h1,8-11H,2-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAAIPQSHIKBQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975213 | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59807-54-4, 59807-56-6 | |
| Record name | Ethanamine, 2-tricyclo(3.3.1.1(sup 3,7))decylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tricyclo(3.3.1.1(3,7))dec-2-ylideneethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059807566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC282468 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-2-ylidene)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)



